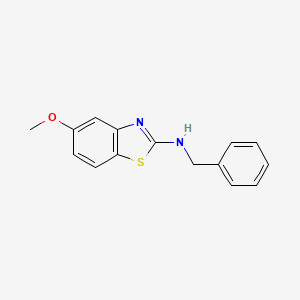

N-苄基-5-甲氧基-1,3-苯并噻唑-2-胺

描述

“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 878061-41-7 . It has a molecular weight of 270.35 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, has been a subject of interest in recent years . A variety of methods have been developed, including one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions often proceed in the absence of a solvent, with water being used as a non-toxic and widely available solvent . Catalytic reactions are prioritized, allowing to reduce the impact on the environment .Molecular Structure Analysis

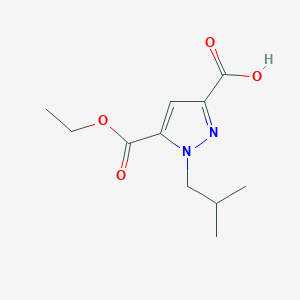

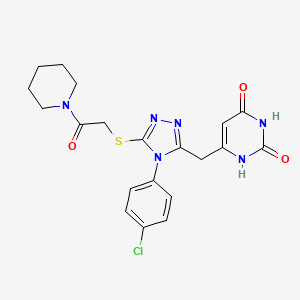

The molecular structure of “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is represented by the Inchi Code: 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis

“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a solid compound . It has a molecular weight of 270.35 . The Inchi Code for the compound is 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .科学研究应用

Antimicrobial Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine derivatives have demonstrated promising antimicrobial properties. Researchers have explored their effectiveness against bacteria and fungi, making them potential candidates for novel antibiotics and antifungal agents .

Herbicidal Activity

Interestingly, N-benzyl-5-methoxy-1,3-benzothiazol-2-amine analogs were discovered during a random screening program for herbicidal activity. These compounds interfere with the biosynthesis of β-carotene in plants, leading to a bleaching effect on newly grown leaves .

Metal Chelates and Medicinal Role

Aminothiazole-containing Schiff bases, including those derived from N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, have been synthesized and studied for their metal chelation properties. Theoretical exploration and experimental studies provide insights into their potential medicinal applications .

Biological and Clinical Applications

Indole derivatives, such as N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, are of wide interest due to their diverse biological activities. While not directly related to the benzothiazole moiety, indole compounds play crucial roles as plant hormones (e.g., indole-3-acetic acid) and have various pharmacological applications .

未来方向

Benzothiazoles, including “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to their wide range of biological activities, research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . Future research may focus on the development of targeted synthesis of benzothiazole analogs .

作用机制

Target of Action

The primary target of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .

Pharmacokinetics

Its molecular weight is270.35 , which is within the acceptable range for drug-like molecules. This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating potential for further development.

属性

IUPAC Name |

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIIQWUVDVGXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325508 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

878061-41-7 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)

![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2431672.png)

![N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride](/img/structure/B2431674.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2431675.png)

![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B2431679.png)

![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)

![7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2431689.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)